Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-
Brand Name: Vulcanchem
CAS No.: 92432-21-8
VCID: VC18459768
InChI: InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
SMILES:
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-

CAS No.: 92432-21-8

Cat. No.: VC18459768

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)- - 92432-21-8

Specification

CAS No. 92432-21-8
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name 2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-phenylacetamide
Standard InChI InChI=1S/C14H21N3O2/c1-15(2)10-14(19)17(11-13(18)16(3)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Standard InChI Key CEBZRUWEUUBYHH-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1

Introduction

Chemical and Physical Properties

The compound exhibits distinct physicochemical characteristics critical for its handling and application in synthetic workflows. Key properties include:

PropertyValueConditions
Density1.119±0.06g/cm31.119 \pm 0.06 \, \text{g/cm}^320 °C, 760 mmHg
Boiling Point387.3±27.0°C387.3 \pm 27.0 \, \text{°C}760 mmHg
Melting Point83–84 °CBenzene/hexane solvent system
Molecular Weight263.335 g/mol-
Exact Mass263.163 g/mol-
PSA (Polar Surface Area)43.86 Ų-
LogP (Partition Coefficient)0.669-

The relatively low logP value suggests moderate hydrophilicity, while the polar surface area indicates potential for hydrogen bonding, which may influence its solubility in organic solvents . The melting point range of 83–84 °C in benzene/hexane highlights its crystallinity under specific solvent conditions, a property advantageous for purification .

Synthesis and Reactivity

Synthetic Pathways

The compound’s synthesis likely involves multi-step functionalization of acetanilide. A plausible route includes:

  • Acylation of Aniline: Initial acetylation of aniline to form acetanilide.

  • Introduction of Dimethylamino Group: Alkylation or amination to install the 2-dimethylamino substituent.

  • Carbamoylmethyl Attachment: Reaction with dimethylcarbamoyl chloride or analogous reagents to introduce the N-(dimethylcarbamoylmethyl) group.

While explicit synthetic details for this compound are scarce, analogous methodologies are documented in palladium-catalyzed heterocycle synthesis. For instance, o-(2,2-dibromovinyl)phenylacetanilide derivatives undergo domino coupling-cyclization reactions using Pd2(dba)3\text{Pd}_2(\text{dba})_3 catalysts to form indoles . Such protocols suggest that acetanilide derivatives serve as critical intermediates in constructing nitrogen-containing heterocycles .

Reactivity in Metal-Catalyzed Reactions

The dimethylamino and carbamoylmethyl groups may modulate electronic effects, enhancing coordination to transition metals. In Pd-catalyzed systems, electron-rich acetanilides facilitate oxidative addition steps, as seen in the synthesis of 2-substituted indoles from acetanilide precursors . The compound’s structure aligns with intermediates used in cascade coupling reactions, where sequential C–N bond formations are mediated by palladium complexes .

Applications in Heterocyclic Synthesis

This acetanilide derivative finds utility in constructing five-membered N-heterocycles, pivotal in pharmaceuticals and agrochemicals. Key applications include:

  • Indole Synthesis: As a precursor in Pd-catalyzed cyclization reactions, analogous to methods employing o-alkynyltrifluoroacetanilides . For example, 2-substituted indoles are synthesized via intramolecular C–N coupling, leveraging the dimethylamino group’s directing effects .

  • Ligand Design: The dimethylcarbamoylmethyl moiety may act as a coordinating ligand in metal complexes, though direct evidence requires further investigation.

Comparative Analysis with Related Acetanilides

Structural and Functional Comparisons

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Acetanilide, 2-dimethylamino-N-(dimethylcarbamoylmethyl)-C14H21N3O2\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{2}263.3352-dimethylamino, N-(dimethylcarbamoylmethyl)
Acetanilide (CAS 103-84-4)C8H9NO\text{C}_{8}\text{H}_{9}\text{NO}135.16Parent structure
N-(2-Diethylaminoethyl)-2',6'-dimethylacetanilideC15H24N2O\text{C}_{15}\text{H}_{24}\text{N}_{2}\text{O}262.392',6'-dimethyl, N-(diethylaminoethyl)

The dimethylcarbamoylmethyl group in the target compound introduces steric bulk compared to simpler acetanilides, potentially hindering π-π stacking interactions but enhancing solubility in polar aprotic solvents .

Reactivity Trends

Electron-donating dimethylamino groups increase nucleophilicity at the aniline nitrogen, favoring electrophilic substitution reactions. In contrast, the carbamoylmethyl moiety may stabilize transition states in cyclization reactions through hydrogen bonding .

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